PNMT Inhibitory Potency: 3-Trifluoromethyl-THIQ vs. 3-Methyl-THIQ Benchmark
The 3-trifluoromethyl-substituted tetrahydroisoquinoline (3-CF3-THIQ) derivative, exemplified by compound 16 (3-trifluoromethyl-7-aminosulfonyl-THIQ), demonstrates a PNMT Ki of 0.52 µM. This represents a 2.7- to 4.0-fold reduction in potency compared to the baseline 3-methyl-THIQ analog, which exhibits a PNMT Ki of 1.4 µM [1] or 2.1 µM [2] depending on the assay system. While the 3-CF3 substitution attenuates primary target affinity, it is this very property that enables a critical gain in selectivity, as detailed in the subsequent evidence item.
| Evidence Dimension | PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 0.52 µM (Compound 16: 3-trifluoromethyl-7-aminosulfonyl-THIQ) |
| Comparator Or Baseline | 3-Methyl-THIQ (PNMT Ki = 1.4 µM [1] or 2.1 µM [2]) |
| Quantified Difference | Target compound is 2.7- to 4.0-fold less potent than comparator |
| Conditions | In vitro enzyme inhibition assay using bovine adrenal PNMT [1] or recombinant human PNMT [2] |
Why This Matters
This data provides a quantitative baseline for potency, demonstrating that the 3-CF3 substitution does not enhance, but rather modulates, target engagement, a trade-off that must be weighed against its superior selectivity profile when prioritizing analogs for a given application.
- [1] Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the α2-adrenoceptor. Journal of Medicinal Chemistry, 42(17), 3315-3323. View Source
- [2] BindingDB. (n.d.). BDBM50023304: 3-Methyl-1,2,3,4-tetrahydroisoquinoline. Affinity Data: Ki = 1.40E+3 nM (1.4 µM) and 2.10E+3 nM (2.1 µM). View Source
